5-(2-Chloro-5-methylphenoxy)pentanehydrazide
Description
5-(2-Chloro-5-methylphenoxy)pentanehydrazide is a hydrazide derivative featuring a pentane backbone substituted with a 2-chloro-5-methylphenoxy group and a terminal hydrazide moiety. Hydrazides are versatile intermediates in organic synthesis, often employed in the preparation of heterocyclic compounds, coordination complexes, and bioactive molecules due to their nucleophilic and chelating properties .
Properties
IUPAC Name |
5-(2-chloro-5-methylphenoxy)pentanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-9-5-6-10(13)11(8-9)17-7-3-2-4-12(16)15-14/h5-6,8H,2-4,7,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLZMWCOWUVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-methylphenoxy)pentanehydrazide typically involves the following steps:
Phenol Derivative Preparation: The starting material, 2-chloro-5-methylphenol, is synthesized through chlorination of 5-methylphenol.
Esterification: The phenol derivative undergoes esterification with pentanoic acid to form the corresponding ester.
Hydrazide Formation: The ester is then converted to the hydrazide using hydrazine hydrate under acidic conditions.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-5-methylphenoxy)pentanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Chloro-5-methylphenoxy)pentanehydrazide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can bind to enzymes or receptors, modulating their activity. The hydrazide group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural homology with 5-(2-Chloro-5-methylphenoxy)pentanehydrazide, differing primarily in substituents or backbone length:
Physicochemical Properties
- Melting Points :
- Solubility: Biotin hydrazide is polar and soluble in DMSO, methanol, and aqueous buffers .
Critical Analysis of Divergent Data
- Synthetic Yields : Biotin derivatives show higher yields (51–85%) compared to pyrimidine-based analogs (52–66%), likely due to steric hindrance in the latter .
- Thermal Stability : Biotin hydrazides exhibit broader melting point ranges than simpler aryloxy hydrazides, reflecting structural complexity .
Biological Activity
5-(2-Chloro-5-methylphenoxy)pentanehydrazide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{15}ClN_2O
- Molecular Weight : 240.71 g/mol
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 0.90 ± 0.31 μM against α-amylase, indicating potent inhibitory activity .
- Cell Signaling Pathways : Some derivatives have been shown to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Biological Activity
The biological activity of this compound can be summarized through various studies:
In Vitro Studies
- Antidiabetic Activity : The compound's structural analogs have been tested for their ability to inhibit carbohydrate-digesting enzymes. The most active analogs reported had IC50 values ranging from 10.75 ± 0.52 μM to 130.90 ± 2.42 μM against α-glucosidase and showed promising results against α-amylase with IC50 values as low as 0.90 ± 0.31 μM .
- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as HCT116 and Caco-2, suggesting potential applications in cancer therapy .
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | α-Amylase | 0.90 ± 0.31 | |
| Analog X | α-Glucosidase | 10.75 ± 0.52 | |
| Analog Y | HCT116 Cells | Cytotoxic |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) on the aromatic ring significantly enhances the biological activity of these compounds. The positioning of these substituents affects the binding affinity and inhibitory potential against target enzymes.
Case Studies
A recent study focused on a series of hydrazide derivatives, including those structurally related to this compound, which were evaluated for their antidiabetic properties. The results indicated that modifications to the phenyl ring could drastically alter the inhibitory potency against α-glucosidase and α-amylase, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
